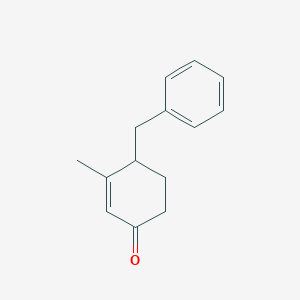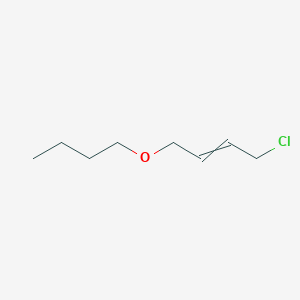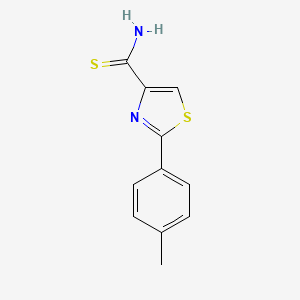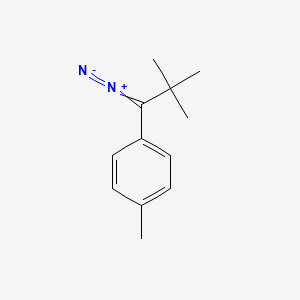![molecular formula C22H23NO4 B14268946 2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine CAS No. 204842-93-3](/img/structure/B14268946.png)
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine is a heterocyclic aromatic compound. It is part of the acridine family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine typically involves the reaction of appropriate methoxy-substituted aromatic precursors under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of a strong acid or base, followed by methylation reactions to introduce the methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine involves its interaction with molecular targets such as DNA or specific enzymes. It can intercalate into DNA, disrupting the replication process, or inhibit enzyme activity by binding to the active site .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,9-Tetramethoxy-5-oxo-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid methyl ester
- (1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-3-yl)methanol
Uniqueness
2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Its ability to intercalate into DNA and potential use in drug development further distinguish it from other similar compounds .
Propiedades
Número CAS |
204842-93-3 |
|---|---|
Fórmula molecular |
C22H23NO4 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2,3,9,10-tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine |
InChI |
InChI=1S/C22H23NO4/c1-12-14-7-6-13-8-18(24-2)20(26-4)10-16(13)22(14)23-17-11-21(27-5)19(25-3)9-15(12)17/h8-11H,6-7H2,1-5H3 |
Clave InChI |
JGUFJEFAHCMRPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCC3=CC(=C(C=C3C2=NC4=CC(=C(C=C14)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
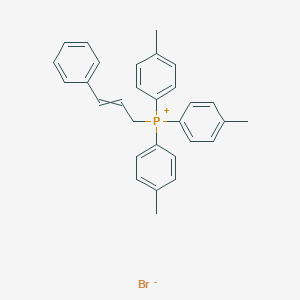
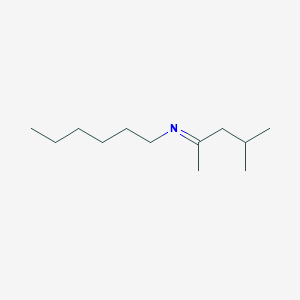
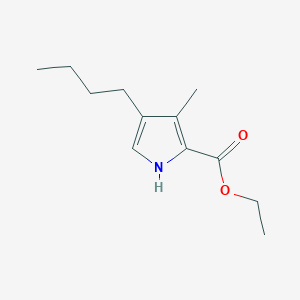

![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
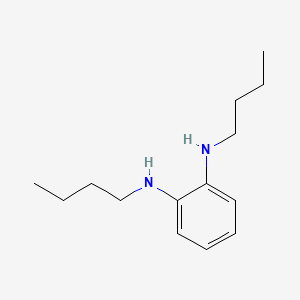
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
